2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzamide
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Overview
Description
2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzamide typically involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 2-aminobenzamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., bromine) or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-{[(4-Hydroxy-2,5-dimethylphenyl)sulfonyl]amino}benzamide.
Reduction: Formation of 2-{[(4-Methoxy-2,5-dimethylphenyl)sulfanyl]amino}benzamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzamide moiety can interact with receptor sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Methoxyphenyl)sulfonyl]amino}benzamide
- 2-{[(4-Methyl-2,5-dimethylphenyl)sulfonyl]amino}benzamide
- 2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid
Uniqueness
2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzamide is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile compound for various applications.
Properties
Molecular Formula |
C16H18N2O4S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[(4-methoxy-2,5-dimethylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C16H18N2O4S/c1-10-9-15(11(2)8-14(10)22-3)23(20,21)18-13-7-5-4-6-12(13)16(17)19/h4-9,18H,1-3H3,(H2,17,19) |
InChI Key |
NFNUCSJGTXTBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2C(=O)N)C)OC |
Origin of Product |
United States |
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